Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)-
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Overview
Description
Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxy and isopropylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-6-chloro-1,3,5-triazine with isopropylamine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or isopropylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and isopropylamino groups contribute to its binding affinity and specificity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
- Acetamide, N-(4-methoxy-6-ethyl-1,3,5-triazin-2-yl)-
- Acetamide, N-(4-methoxy-6-(tert-butyl)-1,3,5-triazin-2-yl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(4-methoxy-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)- is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
83364-14-1 |
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Molecular Formula |
C9H15N5O2 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-[4-methoxy-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]acetamide |
InChI |
InChI=1S/C9H15N5O2/c1-5(2)10-7-12-8(11-6(3)15)14-9(13-7)16-4/h5H,1-4H3,(H2,10,11,12,13,14,15) |
InChI Key |
HYLANMHRMFFOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC)NC(=O)C |
Origin of Product |
United States |
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